[4-(Benzenesulfonamido)-2-bromophenyl] benzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[4-(Benzenesulfonamido)-2-bromophenyl] benzoate is an organic compound with the molecular formula C19H14BrNO4S and a molecular weight of 432.3 g/mol. This compound is known for its unique structure, which includes a benzoic acid esterified with a 4-benzenesulfonylamino-2-bromo-phenyl group. It is used in various scientific research applications due to its distinctive chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of benzoic acid 4-benzenesulfonylamino-2-bromo-phenyl ester typically involves the esterification of benzoic acid with 4-benzenesulfonylamino-2-bromo-phenol. This reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride or dicyclohexylcarbodiimide (DCC) to facilitate the formation of the ester bond.
Industrial Production Methods
Industrial production of this compound may involve large-scale esterification processes using automated reactors to ensure consistency and efficiency. The reaction conditions are optimized to maximize yield and purity, often involving controlled temperatures and the use of catalysts to speed up the reaction.
Analyse Chemischer Reaktionen
Types of Reactions
[4-(Benzenesulfonamido)-2-bromophenyl] benzoate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom in the phenyl ring can be substituted with other nucleophiles under appropriate conditions.
Oxidation Reactions: The benzenesulfonylamino group can undergo oxidation to form sulfonic acids.
Reduction Reactions: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Substitution: Nucleophiles such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reducing agents like LiAlH4 in anhydrous ether or tetrahydrofuran (THF).
Major Products
Substitution: Formation of various substituted phenyl esters.
Oxidation: Formation of sulfonic acids.
Reduction: Formation of the corresponding alcohol.
Wissenschaftliche Forschungsanwendungen
[4-(Benzenesulfonamido)-2-bromophenyl] benzoate is used in several scientific research fields:
Chemistry: As a reagent in organic synthesis and as an intermediate in the preparation of more complex molecules.
Biology: In studies involving enzyme inhibition and protein interactions.
Industry: Used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of benzoic acid 4-benzenesulfonylamino-2-bromo-phenyl ester involves its interaction with specific molecular targets, such as enzymes or receptors. The ester group can undergo hydrolysis to release benzoic acid and the corresponding phenol, which can then interact with biological molecules. The sulfonylamino group may also play a role in binding to proteins or other macromolecules, affecting their function .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Benzoic acid 2-bromo-phenyl ester: Similar structure but lacks the sulfonylamino group.
Benzoic acid 4-sulfonylamino-phenyl ester: Similar structure but lacks the bromine atom.
Uniqueness
[4-(Benzenesulfonamido)-2-bromophenyl] benzoate is unique due to the presence of both the bromine atom and the sulfonylamino group, which confer distinct chemical reactivity and biological activity compared to similar compounds .
Eigenschaften
Molekularformel |
C19H14BrNO4S |
---|---|
Molekulargewicht |
432.3g/mol |
IUPAC-Name |
[4-(benzenesulfonamido)-2-bromophenyl] benzoate |
InChI |
InChI=1S/C19H14BrNO4S/c20-17-13-15(21-26(23,24)16-9-5-2-6-10-16)11-12-18(17)25-19(22)14-7-3-1-4-8-14/h1-13,21H |
InChI-Schlüssel |
SFSGIHGKVCKJQR-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C(=O)OC2=C(C=C(C=C2)NS(=O)(=O)C3=CC=CC=C3)Br |
Kanonische SMILES |
C1=CC=C(C=C1)C(=O)OC2=C(C=C(C=C2)NS(=O)(=O)C3=CC=CC=C3)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.